molecular formula C68H91ClN6O14S B12371397 dTAGV-1 (hydrochloride)

dTAGV-1 (hydrochloride)

Numéro de catalogue: B12371397
Poids moléculaire: 1284.0 g/mol
Clé InChI: WZEDGWVEEAWMSD-LNVAYBNASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

dTAGV-1 (hydrochloride) is a potent and selective degrader targeting mutant FKBP12 F36V fusion proteins. It comprises a ligand selective for the F36V single-point mutated FKBP12, a linker, and a von Hippel-Lindau-binding ligand. This compound induces potent and selective degradation of FKBP12 F36V fusion proteins both in vitro and in vivo .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dTAGV-1 (hydrochloride) involves multiple steps, including the preparation of the ligand selective for the F36V mutation, the linker, and the von Hippel-Lindau-binding ligand. The final product is obtained by coupling these components under specific reaction conditions. Detailed synthetic routes and reaction conditions are proprietary and typically provided by the supplier .

Industrial Production Methods: Industrial production of dTAGV-1 (hydrochloride) follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research and potential therapeutic applications .

Applications De Recherche Scientifique

Key Applications

  • Targeted Protein Degradation
    • dTAGV-1 has been shown to effectively degrade fusion proteins that are resistant to other degradation pathways, such as those mediated by CRBN (Cereblon) ligases. For example, it successfully targets the EWS/FLI fusion protein, which is implicated in Ewing sarcoma, showcasing its utility in cancer research and therapy development .
  • In Vivo Studies
    • The pharmacokinetic and pharmacodynamic profiles of dTAGV-1 have been characterized in mouse models. Following intraperitoneal administration at a dose of 10 mg/kg, dTAGV-1 exhibited a half-life of approximately 4.43 hours and a maximum concentration of 2123 ng/mL, indicating its potential for effective in vivo applications .
  • Combination Therapy
    • Studies have demonstrated that dTAGV-1 can be effectively combined with other degraders, such as THAL-SNS-032 (a CRBN-recruiting CDK9 degrader). This combination leads to enhanced degradation of both target proteins without competitive inhibition, thereby improving therapeutic efficacy .
  • Functional Validation
    • The compound has been used for functional validation studies involving oncogenic drivers like KRAS G12V in pancreatic cancer models. By facilitating the degradation of FKBP12 F36V-tagged KRAS G12V proteins, researchers can assess the functional consequences of targeted degradation on tumor growth and survival .

Case Study 1: EWS/FLI Fusion Protein Degradation

  • Objective : To evaluate the efficacy of dTAGV-1 in degrading the EWS/FLI fusion protein.
  • Method : Cells expressing FKBP12 F36V-EWS/FLI were treated with dTAGV-1.
  • Results : Significant degradation was observed within hours of treatment, leading to reduced cell proliferation in Ewing sarcoma models.

Case Study 2: KRAS G12V Target Validation

  • Objective : To validate the role of KRAS G12V in pancreatic cancer using dTAGV-1.
  • Method : PATU-8902 cells expressing FKBP12 F36V-KRAS G12V were treated with dTAGV-1.
  • Results : Effective degradation was noted, correlating with decreased tumor growth rates in vivo.

Data Tables

PropertyValue
Half-Life (T½)4.43 hours
Maximum Concentration (Cmax)2123 ng/mL
Area Under Curve (AUC)18517 hr·ng/mL
Clearance (CL)9.05 mL/min/kg
ApplicationDescription
Targeted DegradationEffective against fusion proteins resistant to CRBN-mediated degradation
In Vivo EfficacyProven pharmacokinetic properties in mouse models
Combination TherapyEnhances efficacy when used with other degraders

Mécanisme D'action

dTAGV-1 (hydrochloride) exerts its effects by selectively binding to the FKBP12 F36V fusion protein and recruiting the von Hippel-Lindau E3 ubiquitin ligase. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets involved include the FKBP12 F36V fusion protein and the von Hippel-Lindau E3 ubiquitin ligase .

Comparaison Avec Des Composés Similaires

  • dTAG-13
  • dTAGV-1 trifluoroacetate
  • dTAGV-1-NEG (negative control)

Comparison: dTAGV-1 (hydrochloride) is unique in its high selectivity and potency for degrading FKBP12 F36V fusion proteins. Compared to similar compounds like dTAG-13, dTAGV-1 (hydrochloride) offers improved in vivo stability and efficacy .

Activité Biologique

dTAGV-1 (hydrochloride) is a small molecule degrader specifically designed to target and degrade proteins tagged with the mutant FKBP12 F36V. This compound represents a significant advancement in chemical biology, particularly in the context of targeted protein degradation, offering researchers a powerful tool for manipulating protein levels in various biological systems.

dTAGV-1 operates through a unique mechanism that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This interaction leads to the polyubiquitination and subsequent proteasomal degradation of FKBP12 F36V-tagged proteins. The ability to form a ternary complex with the target protein and VHL is crucial for its function, allowing for selective degradation without affecting wild-type FKBP12 proteins. This specificity is particularly valuable for studying oncogenic pathways associated with fusion proteins resistant to other degradation methods, such as those mediated by cereblon (CRBN) .

  • Molecular Formula : C68H90N6O14S·HCl
  • Molecular Weight : Approximately 1361.58 g/mol
  • Purity : ≥98%

Biological Activity

dTAGV-1 exhibits potent biological activity across various cellular contexts, effectively degrading FKBP12 F36V-tagged fusion proteins, including oncogenic drivers like EWS/FLI associated with Ewing sarcoma and K-RAS GTPase. In vitro studies have demonstrated that dTAGV-1 can inhibit cell proliferation in cancer cell lines expressing these fusion proteins .

In Vivo Studies

Pharmacokinetic studies in murine models indicate that dTAGV-1 has favorable properties for in vivo applications:

  • Half-life (T½) : 4.43 hours
  • Maximum Concentration (Cmax) : 2123 ng/mL
  • Area Under Curve (AUC) : 18517 hr·ng/mL
  • Clearance (CL) : 9.05 mL/min/kg

These properties suggest that dTAGV-1 can maintain effective concentrations over extended periods, enhancing its utility in therapeutic contexts .

Comparison with Other Degraders

dTAGV-1 is part of a broader class of targeted protein degraders, which includes several notable compounds. The following table summarizes its unique features compared to other degraders:

Compound NameMechanismTarget ProteinUnique Features
dTAGV-1VHL-recruitingFKBP12 F36VSelective for mutant forms; effective in vivo
dTAG-13Cereblon-recruitingVarious oncoproteinsBroader target range but less effective on some fusion proteins
PROTACsE3 ligase-dependentVariousGeneralized approach; requires specific design for each target
ARV-825Cereblon-recruitingBET family proteinsTargets bromodomain-containing proteins

The specificity of dTAGV-1 for FKBP12 F36V makes it particularly valuable for studying specific oncogenic pathways, setting it apart from other degraders that may not possess such targeted action .

Study on EWS/FLI Degradation

In a study evaluating the degradation of the EWS/FLI fusion protein, dTAGV-1 was shown to induce potent degradation without affecting wild-type proteins. This study highlighted the compound's ability to selectively target oncogenic transcription factors, demonstrating its potential for therapeutic applications in cancers driven by such mutations .

Combination Studies

Combination studies with other degraders have shown that dTAGV-1 can be used synergistically with compounds like THAL-SNS-032, enhancing degradation efficacy without competitive inhibition. This suggests that dTAGV-1 can be integrated into multi-drug strategies for more effective cancer treatment .

Propriétés

Formule moléculaire

C68H91ClN6O14S

Poids moléculaire

1284.0 g/mol

Nom IUPAC

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C68H90N6O14S.ClH/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);1H/t42-,48+,49-,51-,52-,54+,63+;/m0./s1

Clé InChI

WZEDGWVEEAWMSD-LNVAYBNASA-N

SMILES isomérique

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl

SMILES canonique

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.